Tetrapentylammonium chloride

Descripción general

Descripción

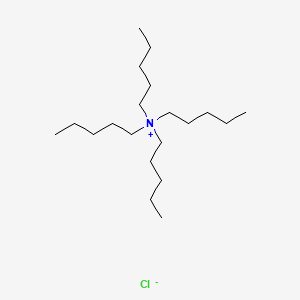

Tetrapentylammonium chloride is a quaternary ammonium compound with the chemical formula C20H44ClN. It is a white to almost white crystalline powder that is highly soluble in water. This compound is known for its use in various chemical and industrial applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tetrapentylammonium chloride can be synthesized through the alkylation of pentylamine with pentyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows: [ \text{N(CH}_3\text{)}_3 + 4\text{C}5\text{H}{11}\text{Cl} \rightarrow \text{N(C}5\text{H}{11}\text{)}_4\text{Cl} + 3\text{CH}_3\text{Cl} ]

Industrial Production Methods: In an industrial setting, this compound is produced by reacting pentylamine with pentyl chloride under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

Oxidation and Reduction: While this compound itself is not typically involved in oxidation-reduction reactions, it can act as a phase-transfer catalyst in such reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in aqueous or alcoholic solutions.

Phase-Transfer Catalysis: this compound is used in combination with oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products:

Substitution Products: Depending on the nucleophile used, the major products can include various substituted ammonium salts.

Catalysis Products: In phase-transfer catalysis, the products depend on the specific reaction being catalyzed, such as oxidized or reduced organic compounds.

Aplicaciones Científicas De Investigación

Biochemical Applications

1.1 Sodium Channel Blockade

Tetrapentylammonium chloride has been studied for its ability to block sodium channels in neuronal tissues. Research indicates that it blocks the inactivating brain sodium channel in a manner similar to cardiac sodium channels. This use is particularly relevant in understanding the kinetics of sodium channel gating and potential therapeutic implications for conditions like epilepsy and cardiac arrhythmias .

1.2 Transport Studies

In cellular transport studies, this compound has been utilized to investigate the mechanisms of ion transport across membranes. Its role as a model compound helps elucidate the transport dynamics of other ions, contributing to a deeper understanding of cellular physiology .

Material Science Applications

2.1 Solid-State Phosphorescence Enhancement

Recent advancements have shown that this compound can enhance solid-state phosphorescence in π-electronic molecules. By introducing ion pairs consisting of tetrapentylammonium and chloride ions into organoplatinum(II) complexes, researchers have significantly increased luminescence—up to 75 times greater than without these additives. This application is crucial for developing efficient organic light-emitting diodes (OLEDs) and flexible display technologies .

2.2 Crystal Engineering

this compound is also used in crystal engineering, where it serves as a template for creating complex structures. Its unique ionic properties facilitate the formation of stable crystalline frameworks that are essential for various applications in separation science and catalysis .

Analytical Chemistry Applications

3.1 Partitioning Studies

In analytical chemistry, this compound has been employed in partitioning studies to understand solute behavior in different solvent systems. The compound's ability to affect partition coefficients provides insights into solute-solvent interactions, which are vital for developing separation techniques such as liquid chromatography .

3.2 Ion Pairing in Chromatography

The use of this compound as an ion-pairing agent in chromatography has been highlighted in various studies. It aids in improving the resolution of analytes by modifying their retention times on chromatographic columns, thus enhancing analytical sensitivity and specificity .

Case Studies

Mecanismo De Acción

Tetrapentylammonium chloride exerts its effects primarily through its role as a phase-transfer catalyst. It facilitates the transfer of reactants between aqueous and organic phases, thereby increasing the reaction rate. The compound interacts with molecular targets such as proteins and enzymes, altering their solubility and stability.

Comparación Con Compuestos Similares

- Tetraethylammonium chloride

- Tetrabutylammonium chloride

- Tetrapropylammonium chloride

- Tetrahexylammonium chloride

Comparison: Tetrapentylammonium chloride is unique due to its longer alkyl chains compared to tetraethylammonium chloride and tetrabutylammonium chloride. This results in different solubility and phase-transfer properties, making it more suitable for certain applications where longer alkyl chains are beneficial.

Actividad Biológica

Tetrapentylammonium chloride (TPACl), a quaternary ammonium compound, has garnered attention for its diverse biological activities. This article synthesizes current research findings on TPACl, focusing on its mechanisms of action, biological effects, and potential applications in various fields such as pharmacology and biochemistry.

This compound has the chemical formula and is characterized by a bulky pentyl group attached to a central nitrogen atom. This structure influences its solubility and interaction with biological membranes, which is critical for its biological activity.

- Ion Channel Modulation : TPACl has been shown to block sodium channels in neuronal tissues. Research indicates that it acts in a use-dependent manner, similar to other sodium channel blockers, affecting both cardiac and brain sodium channels . This property suggests potential applications in managing conditions associated with abnormal electrical activity in the heart and nervous system.

- Membrane Interaction : The hydrophobic nature of TPACl allows it to integrate into lipid membranes, affecting membrane fluidity and permeability. Studies have demonstrated that it can influence the activity of membrane-bound proteins and receptors, thereby modulating various signaling pathways .

- Antimicrobial Activity : TPACl exhibits significant antibacterial properties against a range of pathogens. Its effectiveness as an antimicrobial agent has been attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis .

Table 1: Biological Activities of this compound

Case Studies

- Sodium Channel Blockade in Neurons : A study demonstrated that TPACl effectively blocked sodium channels in rat brain slices, resulting in reduced excitability of neurons. This suggests potential therapeutic applications for conditions like epilepsy and cardiac arrhythmias .

- Antimicrobial Efficacy : In vitro studies have shown that TPACl possesses broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness was evaluated through minimum inhibitory concentration (MIC) assays, revealing potent activity comparable to conventional antibiotics .

- Cytotoxic Effects on Cancer Cells : Research involving various cancer cell lines indicated that TPACl could induce apoptosis through mitochondrial pathways. The compound was found to activate caspases, leading to programmed cell death, which highlights its potential as an anticancer agent .

Research Findings

Recent investigations into the solubility and ion pairing behavior of tetraalkylammonium salts, including TPACl, reveal insights into their interaction with solvents and biological systems. The effective charge of TPACl varies significantly across different solvents, impacting its biological activity .

Moreover, crystallographic studies have provided structural insights into TPACl complexes, demonstrating how solvent molecules can influence its conformation and reactivity . This structural understanding is crucial for optimizing TPACl's application in drug design and development.

Propiedades

IUPAC Name |

tetrapentylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H44N.ClH/c1-5-9-13-17-21(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4;/h5-20H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXAWRMKQZKPHNJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC[N+](CCCCC)(CCCCC)CCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H44ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15959-61-2 (Parent) | |

| Record name | Tetrapentylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004965177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00884120 | |

| Record name | Tetrapentylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic crystals; [Sigma-Aldrich MSDS] | |

| Record name | Tetrapentylammonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17944 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4965-17-7 | |

| Record name | 1-Pentanaminium, N,N,N-tripentyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4965-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrapentylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004965177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrapentylammonium chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Pentanaminium, N,N,N-tripentyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrapentylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrapentylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrapentylammonium chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FK64TS6PY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Tetrapentylammonium chloride can interact with biological membranes due to its hydrophobic alkyl chains and positively charged nitrogen. [, , ] This interaction can affect membrane conductivity, potentially by altering the double electric layer at the membrane/solution interface. [, ] Studies have shown that this compound can inhibit certain ion channels, like the Ca2+-stimulated Cl- current in smooth muscle cells, which contributes to its hyperpolarizing effect. [] This inhibition is thought to be mediated by the suppression of calcium influx. []

ANone:

- Spectroscopic data: While the provided abstracts do not delve into specific spectroscopic details, techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy would provide information about its structure and bonding. Single-crystal X-ray diffraction studies have been used to characterize the conformation of this compound within crystal complexes. []

A: The research on γ-alumina pore formation indicates a structure-activity relationship linked to the alkyl chain length of tetraalkylammonium chlorides. [] The use of tetrapropylammonium chloride resulted in a more controlled and desirable pore structure compared to this compound. This suggests that shorter alkyl chains might favor specific interactions during gel formation, leading to different pore characteristics in the final alumina material. Further research with varying alkyl chain lengths could elucidate the optimal structure for desired material properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.